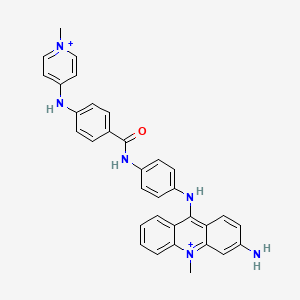
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate is an organic compound with a complex structure that includes both ester and aromatic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate typically involves a multi-step process. One common method includes the condensation of diethyl succinate with 2-isopropyl-3,4-dimethoxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate can undergo various chemical reactions, including:
Oxidation: The aromatic ring and the methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product is the dihydro derivative of the original compound.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl succinate: A simpler ester with similar reactivity but lacking the aromatic and benzylidene functionalities.
2-isopropyl-3,4-dimethoxybenzaldehyde: The aldehyde precursor used in the synthesis of the target compound.
Benzylidene derivatives: Compounds with similar benzylidene moieties but different substituents on the aromatic ring.
Uniqueness
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate is unique due to its combination of ester and aromatic functionalities, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H28O6 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
diethyl 2-[(3,4-dimethoxy-2-propan-2-ylphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C20H28O6/c1-7-25-17(21)12-15(20(22)26-8-2)11-14-9-10-16(23-5)19(24-6)18(14)13(3)4/h9-11,13H,7-8,12H2,1-6H3 |
Clé InChI |
PXPPARZBKQVEJN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=CC1=C(C(=C(C=C1)OC)OC)C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


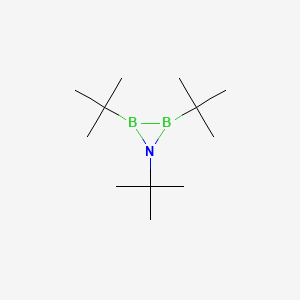
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)

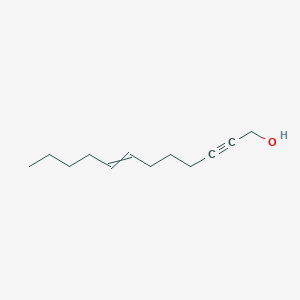
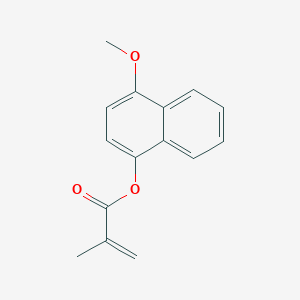
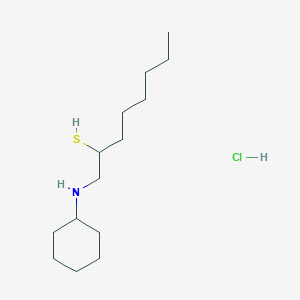
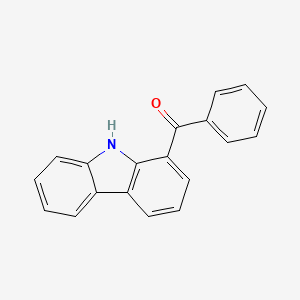
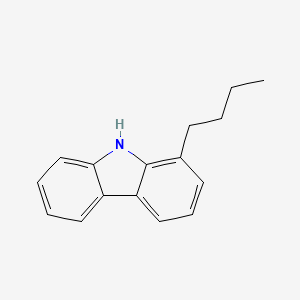

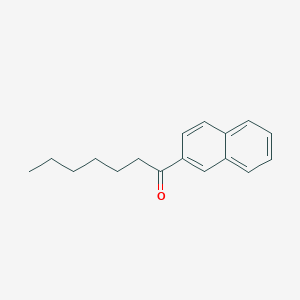
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
